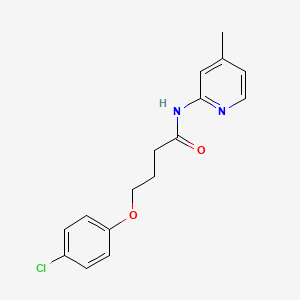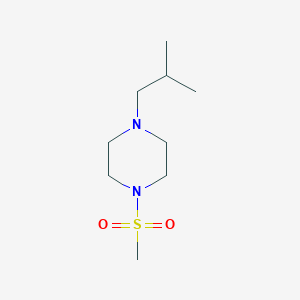
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMPP belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential therapeutic effects on neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and to reduce the production of certain cytokines and growth factors that are involved in tumor growth and angiogenesis. 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential therapeutic effects on neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is also stable under normal laboratory conditions, and it can be easily stored for future use. However, 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other pyrazole derivatives, and it has a limited solubility in some common solvents.
Future Directions
There are several potential future directions for the study of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide. One area of interest is the development of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide's potential anti-tumor and anti-angiogenic effects, which could lead to the development of new cancer therapies. Additionally, the study of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide's mechanism of action could provide valuable insights into the role of certain enzymes and signaling pathways in inflammation and tumor growth.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the reaction of 4-fluoroaniline with N-methylpyrrole-2-carboxaldehyde, followed by the addition of 4-pyrazolecarboxylic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The yield of 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is typically high, and the purity can be easily verified using standard analytical techniques.
Scientific Research Applications
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has also been shown to have a beneficial effect on the nervous system, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-17-14(21)13-10-18-20(12-6-4-11(16)5-7-12)15(13)19-8-2-3-9-19/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRRESVLMIRBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)

![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)
![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)

